molecular formula C11H9IO B182363 2-Iodo-1-methoxynaphthalene CAS No. 151560-43-9

2-Iodo-1-methoxynaphthalene

Cat. No.: B182363
CAS No.: 151560-43-9
M. Wt: 284.09 g/mol
InChI Key: HZXOOTRNYSBUSY-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxynaphthalene is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. This compound appears as a yellowish crystalline solid and is utilized in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methoxynaphthalene typically involves the iodination of 2-methoxynaphthalene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to achieve the iodination .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-methoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The iodine atom can be reduced to form 2-methoxynaphthalene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted naphthalene derivatives.
  • Oxidation reactions produce naphthalene aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of 2-methoxynaphthalene .

Scientific Research Applications

2-Iodo-1-methoxynaphthalene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    1-Iodo-2-methoxynaphthalene: Similar structure but with different positional isomerism.

    2-Bromo-1-methoxynaphthalene: Bromine atom instead of iodine, affecting reactivity and properties.

    2-Iodo-1-naphthol: Hydroxyl group instead of methoxy, leading to different chemical behavior

Uniqueness: 2-Iodo-1-methoxynaphthalene is unique due to the combination of the iodine atom and methoxy group on the naphthalene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-iodo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXOOTRNYSBUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446967
Record name 2-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151560-43-9
Record name 2-Iodo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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